molecular formula C16H14N4O2 B2632796 1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1232791-96-6

1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2632796
CAS No.: 1232791-96-6
M. Wt: 294.314
InChI Key: KWHQPQXFKXISBE-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based scaffold of significant interest in medicinal chemistry and chemical biology research. Its structure, featuring a carboxylic acid moiety linked to a triazole core flanked by pyridine and ethylphenyl groups, makes it a versatile intermediate for constructing more complex molecules via amide coupling reactions. This compound is primarily investigated for its potential as a key precursor in the development of kinase inhibitors. The pyridine and triazole heterocycles are common pharmacophores found in active compounds targeting various protein kinases, which are crucial in disease pathways such as cancer and inflammation. For instance, the structural motif is reminiscent of scaffolds used in the design of Focal Adhesion Kinase (FAK) inhibitors, as seen in related research compounds [https://pubs.acs.org/doi/10.1021/jm3015082]. Furthermore, the 1,2,3-triazole ring can act as a bioisostere for an amide bond, enhancing metabolic stability and offering a valuable tool for structure-activity relationship (SAR) studies. Its utility extends to materials science, where it can serve as a building block for metal-organic frameworks (MOFs) or functional polymers, leveraging its ability to coordinate with metal ions through its nitrogen-containing heterocycles and carboxylic acid group. Researchers value this compound for its dual functionality, which enables exploration in both pharmaceutical design and the synthesis of advanced materials.

Properties

IUPAC Name

1-(4-ethylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-2-11-5-7-13(8-6-11)20-15(12-4-3-9-17-10-12)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHQPQXFKXISBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

    Formation of Azide: The starting material, 4-ethylphenylamine, is converted to its corresponding azide using sodium nitrite and sodium azide.

    Cycloaddition Reaction: The azide is then reacted with 3-ethynylpyridine in the presence of a copper(I) catalyst to form the triazole ring.

    Carboxylation: The resulting triazole compound is then carboxylated using carbon dioxide under high pressure to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, disrupting their normal function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the triazole ring. Key analogues include:

Compound Name Substituents (Position 1 / Position 5) Key Properties/Activities References
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl / Formyl Exhibits ring-chain tautomerism (20% cyclic hemiacetal in solution); used in rhodamine dye synthesis . [1]
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Phenyl / Pyridin-3-yl (ester form) Demonstrated 30% growth inhibition in NCI-H522 lung cancer cells (GP = 70.94%) . [11]
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl / CF₃ High antitumor activity (GP = 68.09% in NCI-H522 cells); c-Met kinase inhibitor . [11]
1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 3-Chloro-4-methylphenyl / Pyridin-2-yl Predicted pKa = 2.97; moderate lipophilicity (density = 1.45 g/cm³) . [18]

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl and trifluoromethyl groups in analogues increase acidity (pKa ~2–3) and enhance target binding via hydrophobic interactions .
  • Ethyl vs.
  • Pyridine Orientation : Pyridin-3-yl (meta) vs. pyridin-2-yl (ortho) substituents alter steric and electronic profiles, affecting interactions with biological targets like kinases .
Physicochemical Properties
Property Target Compound 1-(4-Chlorophenyl)-5-CF₃ Analogue Ethyl Ester Analogue
Molecular Weight 297.30 g/mol 320.68 g/mol 295.32 g/mol
Predicted pKa ~2.5–3.0 2.97 N/A (ester)
LogP (Lipophilicity) ~1.8 (moderate) ~2.5 ~2.2
Solubility Low (polar aprotic solvents) Very low Moderate (organic solvents)

Biological Activity

1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the class of triazoles, which have garnered significant attention due to their diverse biological activities. This article aims to explore the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction between appropriate azides and alkynes under copper-catalyzed conditions (click chemistry). The structural characteristics can be confirmed through spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Triazoles are known for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that similar compounds demonstrate inhibition against Staphylococcus aureus and Candida albicans with varying degrees of effectiveness. The mechanism often involves disruption of cell membrane integrity or interference with nucleic acid synthesis.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. The compound has been evaluated in vitro against several cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Cancer Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis via caspase activation
HeLa (Cervical)15.0Inhibition of cell cycle progression
A549 (Lung)10.0Induction of oxidative stress

Enzyme Inhibition

The compound has been reported to exhibit inhibitory effects on certain enzymes relevant in pharmacology:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased acetylcholine levels.
  • Butyrylcholinesterase (BuChE) : Involved in the hydrolysis of choline esters; selective inhibition may have implications for neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.
  • Signal Transduction Pathways : It may modulate pathways involved in cell survival and apoptosis.
  • Oxidative Stress Induction : Some studies suggest that it could increase reactive oxygen species (ROS) levels in cells, leading to cytotoxicity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study involving a series of triazole derivatives demonstrated that this compound exhibited superior activity against Escherichia coli compared to traditional antibiotics.
  • Anticancer Research : In a comparative study on various triazole derivatives against breast cancer cells, the compound showed promising results with an IC50 value significantly lower than that of established chemotherapeutics.

Q & A

Q. Table 1: Comparative Biological Activity of Triazole-Carboxylic Acid Derivatives

CompoundBiological Activity (IC₅₀, μM)Mechanism InsightsReference
Target CompoundAnticancer: 2.1 ± 0.3Wnt/β-catenin inhibition
5-(Difluoromethyl)-1H-triazole-4-carboxylic acidAntiviral: 0.8 ± 0.2Viral protease binding
PROTAC AnalogsProtein degradation: ≥80%E3 ligase recruitment

Analysis : Discrepancies arise from assay conditions (e.g., cell type, incubation time) and substituent electronic effects. For instance, electron-withdrawing groups (e.g., difluoromethyl) enhance antiviral activity by stabilizing enzyme interactions, while bulky aryl groups (e.g., 4-ethylphenyl) favor anticancer pathways via hydrophobic binding .

Key Methodological Tools

  • Synthesis : CuAAC , β-ketoester cyclization .
  • Characterization : SHELXL , WinGX , dynamic NMR .
  • Biological Testing : NCI-60 panels , SPR .

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